molecular formula C10H17NO4 B3043881 trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid CAS No. 946152-72-3

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

Cat. No.: B3043881
CAS No.: 946152-72-3
M. Wt: 215.25 g/mol
InChI Key: KLCYDBAYYYVNFM-UHFFFAOYSA-N
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Description

trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid (CAS: 939400-34-7) is a cyclobutane-derived compound featuring a Boc (tert-butoxycarbonyl)-protected amino group at the trans-3 position and a carboxylic acid group. This molecule is widely utilized in peptide synthesis and medicinal chemistry as a building block due to its stereochemical rigidity and compatibility with solid-phase synthesis protocols . Its molecular formula is inferred to be C₁₀H₁₇NO₄ (based on its cis-isomer data), with a molar mass of ~215.25 g/mol . Commercial suppliers offer this compound in purities ranging from 95% to 98%, with packaging scales from milligrams to kilograms .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(5-7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCYDBAYYYVNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915397
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid
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Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946152-72-3, 939400-34-7, 1008773-79-2
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
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Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid
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Record name (1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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Record name 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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Record name 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group shields the amino group from unwanted reactions, allowing chemists to manipulate other functional groups within the molecule. Once the desired reactions are complete, the tert-butoxycarbonyl group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid is best understood through comparisons with analogous compounds. Below is a detailed analysis:

cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic Acid

  • CAS : 1008773-79-2
  • Molecular Formula: C₁₀H₁₇NO₄
  • Key Differences: Stereochemistry: The cis isomer has the Boc-amino and carboxylic acid groups on the same face of the cyclobutane ring, leading to distinct physicochemical properties. Purity: Typically offered at ≥97%, slightly lower than the trans isomer’s 98% . Applications: The cis configuration may alter binding affinity in drug design due to spatial orientation differences .

trans-3-tert-Butoxycarbonylaminocyclohexanecarboxylic Acid

  • CAS : 218772-92-0
  • Molecular Formula: C₁₂H₂₁NO₄
  • Key Differences :
    • Ring Size : The cyclohexane ring reduces ring strain compared to cyclobutane, enhancing stability but decreasing reactivity.
    • Molecular Weight : Higher (251.3 g/mol) due to additional CH₂ groups .
    • Utility : Preferable in applications requiring conformational flexibility, such as lipidated peptides .

Trans-2-([(tert-butoxy)carbonyl]amino)cyclobutane-1-carboxylic Acid

  • CAS : 951173-25-4
  • Molecular Formula: C₁₀H₁₇NO₄
  • Synthesis Challenges: Positional isomerism complicates regioselective functionalization .

Benzylamino Cyclobutanecarboxylic Acid Derivatives

  • Example CAS : 1274904-54-9 (trifluoroacetate salt)
  • Key Differences: Protecting Group: Benzylamino instead of Boc alters deprotection requirements (e.g., hydrogenolysis vs. acidolysis). Solubility: The trifluoroacetate counterion enhances aqueous solubility but introduces toxicity concerns .

Structural and Functional Data Tables

Table 1: Physicochemical Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Purity Storage Conditions
trans-3-(Boc-amino)cyclobutanecarboxylic acid 939400-34-7 C₁₀H₁₇NO₄ 215.25 95–98% Room temperature
cis-3-(Boc-amino)cyclobutanecarboxylic acid 1008773-79-2 C₁₀H₁₇NO₄ 215.25 ≥97% 2–8°C
trans-3-Boc-aminocyclohexanecarboxylic acid 218772-92-0 C₁₂H₂₁NO₄ 251.3 96% Not specified

Research Findings and Industrial Relevance

  • Stereochemical Impact : The trans isomer’s spatial arrangement improves binding to flat enzymatic pockets (e.g., kinases) compared to bulkier cyclohexane analogs .
  • Synthetic Utility : The Boc group in the trans isomer enables efficient deprotection under mild acidic conditions, preserving acid-sensitive functionalities .
  • Market Availability : Suppliers like Combi-Blocks and Accela ChemBio list the trans isomer as a “high-demand” intermediate for anticancer drug candidates .

Biological Activity

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid (CAS No. 1008773-79-2) is a chemical compound with the molecular formula C10_{10}H17_{17}NO4_4 and a molecular weight of 215.25 g/mol. This compound has gained attention in biological research due to its unique structural properties and potential applications in pharmaceutical synthesis and enzyme studies.

  • Molecular Formula : C10_{10}H17_{17}NO4_4
  • Molecular Weight : 215.25 g/mol
  • Density : 1.17 g/cm³ (predicted)
  • Boiling Point : 368.3 °C (predicted)
  • pKa : 4.58 (predicted)
  • Storage Conditions : 2-8 °C

Biological Activity

The biological activity of this compound is primarily associated with its role as a tool in biochemical research, particularly in enzyme-substrate interactions and protein-ligand binding studies. Its structural resemblance to natural substrates allows it to serve as a competitive inhibitor for various enzymes.

The mechanism through which this compound exhibits biological activity involves binding to the active sites of specific enzymes, effectively inhibiting their function by preventing substrate access. This property makes it valuable for studying enzyme kinetics and understanding metabolic pathways.

Applications in Research

  • Enzyme Studies : The compound is utilized to investigate the kinetics of enzyme-catalyzed reactions, providing insights into the catalytic mechanisms and substrate specificity.
  • Drug Development : As a precursor in the synthesis of complex pharmaceuticals, it plays a critical role in drug discovery processes, particularly in designing peptide-based therapeutics.
  • Proteomics : It serves as a protecting group during peptide synthesis, allowing for selective reactions that minimize side products.

Comparative Analysis with Similar Compounds

To understand its unique properties, we can compare this compound with related compounds:

Compound NameMolecular FormulaMolecular WeightKey Applications
This compoundC10_{10}H17_{17}NO4_4215.25 g/molEnzyme studies, drug development
trans-3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acidC11_{11}H19_{19}NO4_4229.26 g/molSimilar applications in enzyme inhibition
trans-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acidC12_{12}H21_{21}NO4_4243.27 g/molUsed in peptide synthesis

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits serine proteases, showcasing its potential as a therapeutic agent in diseases where these enzymes are overactive.
  • Peptide Synthesis : In a study focusing on the synthesis of cyclic peptides, the compound was successfully used as a protecting group, allowing for the selective formation of desired peptide bonds without unwanted side reactions.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₀H₁₇NO₄
Melting Point127–133°C (varies with purity)
Solubility (25°C)5 mg/mL in DMSO, 2 mg/mL in EtOAc
Chiral Purity≥97% (HPLC)

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Racemization during Boc protectionUse low-temperature (<0°C) reactions with DMAP
Low solubility in coupling stepsAdd 10% DMF or use ultrasonication
Acid-induced ring openingSubstitute TFA with milder HCl/diethyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid
Reactant of Route 2
trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

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